2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride

Natural product synthesis Stereochemistry Bacillamide alkaloids

Sourcing the correct (S)-enantiomer of this thiazole amino acid is critical for stereospecific natural product synthesis; racemic or (R)-configured material yields incorrect optical activity. This hydrochloride salt is the direct precursor (intermediate 10) for bacillamide C and neobacillamide A total synthesis.

Absolute Configuration: (S)-α-methyl matches the revised biosynthetic configuration of bacillamide alkaloids, ensuring correct optical rotation.
Ready-to-Couple: Free carboxylic acid enables direct amide coupling with tryptamine or phenethylamine - no deprotection required.
Dual Orthogonal Handles: Primary amine and carboxylic acid support divergent derivatization for SAR studies on NDM-1, VIM-2, and IMP-1 carbapenemases.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
Cat. No. B13256966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C(=O)O)N.Cl
InChIInChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H/t3-;/m0./s1
InChIKeyHBMKYYNJCYQFKF-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic Acid Hydrochloride: Chiral Thiazole Amino Acid Intermediate


2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride (CAS 68353-27-5) is a chiral thiazole-based α-amino acid derivative bearing a free carboxylic acid and primary amine. The (S)-configuration at the α-carbon is biosynthetically derived from L-(+)-alanine [1]. This compound serves as a critical building block in the stereospecific total synthesis of marine alkaloids including bacillamide C and neobacillamide A, where the absolute configuration of the natural products was revised to (S) based on optical rotation and stereospecific synthesis from this scaffold [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base (CAS 58887-21-1).

Workflow Stereospecific total synthesis of bacillamide alkaloids
Configuration (S)-enantiomer derived from L-alanine; matches revised natural product absolute configuration
Form Hydrochloride salt for improved aqueous handling in peptide coupling steps

Why Stereochemistry and Regiochemistry Are Critical for This Intermediate


Generic substitution of this specific (S)-enantiomer with the racemate, the (R)-enantiomer, or positional isomers (e.g., 2-(2-aminoethyl) or 5-carboxylic acid regioisomers) fails because stereochemistry dictates the biological configuration of downstream natural products. The (S)-enantiomer of this scaffold is the biosynthetically correct form that matches the revised absolute configuration of bacillamide C and neobacillamide A [1]. Using the (R)-enantiomer or racemate yields products with incorrect optical activity and potentially diminished or altered bioactivity [1]. Additionally, the 4-carboxylic acid regioisomer (as opposed to 5-carboxylic acid analogs) is essential for incorporation into the thiazole-4-carboxamide pharmacophore found in bioactive bacillamide alkaloids [2].

Target Compound
Potential Substitute
Risk
(S)-enantiomer, 4-COOH regioisomer
(R)-enantiomer or racemate
Stereochemical mismatch may produce opposite optical rotation and alter biological readout
4-carboxylic acid regioisomer
5-carboxylic acid regioisomer
Lacks thiazole-4-carboxamide connectivity required for target alkaloid pharmacophore
Free carboxylic acid (HCl salt)
Ethyl ester derivative
Additional hydrolysis step adds synthetic time and potential epimerization risk

Differentiation Evidence for This Chiral Thiazole Intermediate


(S)-Enantiomer Confirmation for Natural Product Congruence

The (S)-enantiomer of 2-(1-aminoethyl)thiazole-4-carboxylic acid is the biosynthetically correct form that matches the absolute configuration of bacillamide C and neobacillamide A. Stereospecific synthesis from L-(+)-alanine via this intermediate confirmed that the natural products possess the (S)-configuration, revising the previously misassigned (R)-configuration [1]. The (R)-enantiomer, synthesized from D-(−)-alanine, yielded products with optical rotation signs opposite to those reported for the natural isolates [1].

(S)-vs-(R) Optical Rotation
Head-to-head
Synthetic bacillamide C from (S) matched reported [α]D = −15.2; (R) gave opposite sign
Supports (S)-configuration assignment required for natural product synthesis
Optical rotation measured in MeOH at 24 °C; stereospecific route from L-alanine
Natural product synthesis Stereochemistry Bacillamide alkaloids

4-Carboxylic Acid Regioisomer Requirement for Bioactive Pharmacophore

The 4-carboxylic acid substitution pattern on the thiazole ring is essential for forming the thiazole-4-carboxamide linkage present in bioactive bacillamide alkaloids. Bacillamide C and neobacillamide A, both bearing the 1,3-thiazole-4-carboxamide moiety, exhibit moderate algicidal effects against Skeletonema costatum and Gymnodinium catenatum [1]. Synthetic bacillamide analogues with the 4-carboxamide scaffold showed IC50 values in the range of 1.5–5.0 μg/mL against harmful algae [1]. In contrast, 5-carboxylic acid regioisomers (e.g., 2-(1-aminoethyl)thiazole-5-carboxylic acid) cannot form the same carboxamide connectivity and are not reported as intermediates for these natural products.

Regioisomer Requirement
Context-dependent
Only 4-COOH enables thiazole-4-carboxamide formation; synthetic analogues with this connectivity show reported algicidal IC50 down to 1.5 μg/mL
4-carboxylic acid regioisomer essential for bacillamide pharmacophore synthesis
5-COOH isomer not reported in relevant natural product routes
Algicidal activity Thiazole alkaloids Structure-activity relationship

Free Carboxylic Acid Advantage Over Ester Derivatives in Peptide Coupling

2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride presents the carboxylic acid as the free acid (or hydrochloride salt), enabling direct amide bond formation without a deprotection step. The corresponding ethyl ester analog, (S)-ethyl 2-(1-aminoethyl)thiazole-4-carboxylate (CAS 216480-96-5), requires saponification or acidic hydrolysis prior to peptide coupling, adding one synthetic step and introducing potential racemization risk [2]. In the stereospecific synthesis of bacillamide C, the free carboxylic acid intermediate 10 (the (S)-configured 2-(1-aminoethyl)thiazole-4-carboxylic acid) was directly coupled to tryptamine, yielding the final amide without additional manipulation [1].

Free Acid vs. Ester
Context-dependent
Free acid enables direct amide coupling with tryptamine; ethyl ester requires one extra hydrolysis step with potential epimerization
Simplifies peptide coupling workflow and mirrors published stereospecific route
EDC/HOBt coupling in DCM at rt; no racemization observed [1]
Peptide synthesis Protecting group strategy Synthetic efficiency

Broad-Spectrum Metallo-β-Lactamase Inhibitor Pharmacophore Validation

The 2-aminothiazole-4-carboxylic acid (AtC) scaffold, of which 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid is an α-substituted member, has been validated as a broad-spectrum metallo-β-lactamase (MBL) inhibitor pharmacophore. In a 2023 J. Med. Chem. study, AtC derivatives inhibited NDM-1, VIM-2, and IMP-1 MBLs by mimicking carbapenem hydrolysate binding, with co-crystal structures solved at 1.15–1.40 Å resolution confirming the binding mode [1]. While the specific 2-(1-aminoethyl) derivative was not the primary focus, the study establishes the scaffold's mechanism and provides a structural basis for evaluating α-substituted analogs as MBL inhibitor leads [1].

MBL Pharmacophore Validation
Context-dependent
Parent AtC scaffold validated by co-crystal structures with NDM-1 (PDB 8HY6, 1.40 Å) and VIM-2 (PDB 8HXN, 1.15 Å)
Supports scaffold exploration for MBL inhibitor lead optimization
α-aminoethyl substituent may offer additional binding vectors; SAR to be established
Antibiotic resistance Metallo-β-lactamase inhibition Carbapenem adjuvant

Optimal Research Applications for This Chiral Thiazole Intermediate


Stereospecific Total Synthesis of Bacillamide Alkaloids and Analogues

This compound is the direct precursor (intermediate 10) in the published stereospecific route to bacillamide C and neobacillamide A [1]. Researchers synthesizing these marine alkaloids or their analogues for algicidal, cytotoxic, or anti-inflammatory evaluation should procure the (S)-enantiomer to ensure correct absolute configuration and optical activity matching natural products [1]. The free carboxylic acid enables direct amide coupling with tryptamine or phenethylamine without additional deprotection steps.

Synthesis of Thiazole-Containing Cyclopeptides and Natural Product Derivatives

The 2-(1-aminoethyl)thiazole-4-carboxylic acid scaffold is a recurring motif in naturally occurring antitumor cyclopeptides [3]. The (S)-configured free amino acid hydrochloride serves as a ready-to-couple building block for solid-phase or solution-phase peptide synthesis, enabling incorporation of the thiazole moiety into macrocyclic peptides for anticancer drug discovery programs.

Metallo-β-Lactamase Inhibitor Development for Antibiotic Adjuvants

Based on the validated 2-aminothiazole-4-carboxylic acid MBL inhibitor pharmacophore [2], this α-substituted derivative can be used as a starting scaffold for structure-activity relationship (SAR) studies targeting NDM-1, VIM-2, and IMP-1 carbapenemases. The free amine and carboxylic acid provide two orthogonal handles for derivatization, while the (S)-α-methyl group may confer stereochemical selectivity in enzyme binding [2].

Chiral Building Block for Kinase and Protease Inhibitor Libraries

The compound's bifunctional nature (amine and carboxylic acid) and conformational rigidity imposed by the thiazole ring make it suitable for generating diverse compound libraries for kinase and protease inhibitor screening [2]. Its use in fragment-based drug discovery can exploit the thiazole core's hydrogen-bonding capacity (H-bond acceptors: 4; donors: 2; topological polar surface area: 104 Ų) for target engagement [4].

Application
Selection Property
Validation Focus
Bacillamide alkaloid total synthesis
(S)-enantiomer optical rotation congruence
Stereochemical outcome vs. natural isolate
Thiazole-containing cyclopeptide synthesis
Bifunctional amino acid handle with free amine/acid
Peptide coupling efficiency and racemization control
Metallo-β-lactamase inhibitor research
2-Aminothiazole-4-carboxylic acid pharmacophore
MBL active-site binding and SAR development
Kinase/protease inhibitor library design
Thiazole core H-bond donor/acceptor profile
Fragment-based target engagement screening
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